molecular formula C17H27NO3 B12556065 1-(2-Hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 183959-05-9

1-(2-Hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol

Katalognummer: B12556065
CAS-Nummer: 183959-05-9
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: BWVUAECMGLUUGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with a unique structure that combines a piperidine ring with a phenylethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with 2-hydroxy-1-phenylethanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenylethoxy moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    2-Hydroxy-1-phenylethanone: Shares the phenylethoxy group but lacks the piperidine ring.

    2,2,6,6-Tetramethylpiperidin-4-ol: Contains the piperidine ring but lacks the phenylethoxy group.

    1-Hydroxy-1-phenylpropan-2-one: Similar structure but with a different substitution pattern.

Uniqueness: 1-(2-Hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the combination of the piperidine ring and the phenylethoxy group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Eigenschaften

CAS-Nummer

183959-05-9

Molekularformel

C17H27NO3

Molekulargewicht

293.4 g/mol

IUPAC-Name

1-(2-hydroxy-1-phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-ol

InChI

InChI=1S/C17H27NO3/c1-16(2)10-14(20)11-17(3,4)18(16)21-15(12-19)13-8-6-5-7-9-13/h5-9,14-15,19-20H,10-12H2,1-4H3

InChI-Schlüssel

BWVUAECMGLUUGH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1OC(CO)C2=CC=CC=C2)(C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.